molecular formula C4H9O2PS B14706880 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione CAS No. 18882-27-4

2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione

Cat. No.: B14706880
CAS No.: 18882-27-4
M. Wt: 152.15 g/mol
InChI Key: GGIKPUQRYWZMAI-UHFFFAOYSA-N
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Description

2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by a cyclic structure containing phosphorus, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of phosphorus trichloride with a diol, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

    Reaction of Phosphorus Trichloride with Diol: This step forms a cyclic intermediate.

    Introduction of Sulfur: Sulfur is introduced to the cyclic intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides.

    Reduction: Reduction reactions can convert it to different phosphorus-containing compounds.

    Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

Scientific Research Applications

2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one
  • 2-Methyl-1,3-dithiolane
  • 1,3,2-Dioxaphosphorinane, 2,2’-oxybis [5,5-dimethyl-, 2,2’-disulfide

Uniqueness

2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific cyclic structure containing both oxygen and sulfur atoms

Properties

CAS No.

18882-27-4

Molecular Formula

C4H9O2PS

Molecular Weight

152.15 g/mol

IUPAC Name

2-methyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane

InChI

InChI=1S/C4H9O2PS/c1-7(8)5-3-2-4-6-7/h2-4H2,1H3

InChI Key

GGIKPUQRYWZMAI-UHFFFAOYSA-N

Canonical SMILES

CP1(=S)OCCCO1

Origin of Product

United States

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